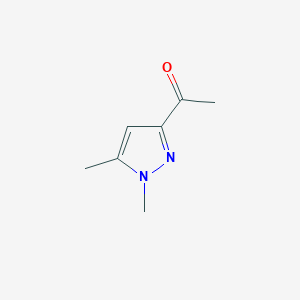

1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone

Übersicht

Beschreibung

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 3,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid is a chemical compound with the CAS number 2470436-94-1 . It has a molecular weight of 409.4 and the molecular formula C23H23NO6 .

Scientific Research Applications

While specific applications and case studies for 2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid are not detailed in the provided search results, the related compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid, is extensively used in peptide and protein synthesis.

Fmoc Protecting Group

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a derivative of proline with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is stable under basic conditions and can be removed under acidic conditions, making it useful in synthesizing peptides with specific sequences.

Peptide Synthesis

The primary mechanism of action involves its role as a protecting group in peptide synthesis. The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid involves protecting the amino group of 4,4-dimethyl-l-proline with the Fmoc group by reacting 4,4-dimethyl-l-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate in an organic solvent such as dioxane. Industrial production involves automated peptide synthesizers and high-purity reagents.

Related Compounds

- Fmoc-4,4-difluoro-l-proline: Similar in structure but with fluorine atoms instead of methyl groups.

- Fmoc-proline: The parent compound without the dimethyl substitution.

Wirkmechanismus

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds such as:

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: This compound has a phenyl group attached to the pyrazole ring, which can influence its chemical properties and applications.

3-Acetyl-1,5-dimethylpyrazole:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 1,5-dimethylpyrazole with acetylating agents. The process can be optimized under various conditions to enhance yield and purity. For instance, a method involving ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate has been reported, yielding the target compound through a series of reactions involving sodium and acetone in THF (tetrahydrofuran) .

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, revealing a spectrum of pharmacological effects:

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. Specifically, compounds similar to this compound have shown promising results against Escherichia coli and Staphylococcus aureus, with activity levels comparable to standard antibiotics like ampicillin .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, studies have shown that certain pyrazole derivatives can inhibit TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of this compound has also been explored. Some studies indicate that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Antibacterial Efficacy : A study evaluated a series of pyrazole compounds for their antibacterial activity against various strains. The results showed that certain derivatives exhibited up to 50% inhibition against E. coli, indicating their potential as new antibacterial agents .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model. Compounds demonstrated significant reductions in edema comparable to indomethacin, suggesting their utility in treating inflammatory conditions .

- Anticancer Activity : Research on the anticancer effects of pyrazole derivatives revealed that they could effectively inhibit tumor growth in xenograft models. The study highlighted specific compounds that induced apoptosis through caspase activation pathways .

Data Table: Biological Activities of Pyrazole Derivatives

Eigenschaften

IUPAC Name |

1-(1,5-dimethylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-7(6(2)10)8-9(5)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITCEIGFKNIYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.